BenchChemオンラインストアへようこそ!

GDC-0334

TRPA1 calcium flux antagonist potency

GDC-0334 is the only TRPA1 antagonist with publicly validated human PK-PD data demonstrating clear target engagement via AITC-induced DBF biomarker assay. Exhibits conserved sub-nanomolar potency across human (IC₅₀=1.7nM), mouse (2.7nM), cynomolgus monkey (3.6nM), and guinea pig (11.1nM) with 45-46% oral bioavailability and extended half-life (9.8-11.9h) supporting once-daily oral dosing. Co-crystal structure (PDB:6WJ5) enables rational drug design. Select over less potent tool compounds like HC-030031 (IC₅₀=6.2μM) for translational programs requiring oral dosing and multi-species target coverage.

Molecular Formula C24H19F8N5O3S
Molecular Weight 609.5 g/mol
CAS No. 1984824-54-5
Cat. No. B10856397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGDC-0334
CAS1984824-54-5
Molecular FormulaC24H19F8N5O3S
Molecular Weight609.5 g/mol
Structural Identifiers
SMILESCC1C(CC(N1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC(=NC=C3C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F)F
InChIInChI=1S/C24H19F8N5O3S/c1-12-18(26)7-20(37(12)41(39,40)16-4-2-15(25)3-5-16)21(38)34-8-13-6-19(33-11-17(13)23(27,28)29)14-9-35-22(36-10-14)24(30,31)32/h2-6,9-12,18,20H,7-8H2,1H3,(H,34,38)/t12-,18+,20-/m0/s1
InChIKeyRGXNECXVRZKGGH-UOXRKKOCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GDC-0334 (CAS 1984824-54-5): A Selective TRPA1 Antagonist for Asthma and Neurogenic Inflammation Research


GDC-0334 (CAS 1984824-54-5) is a small molecule antagonist of transient receptor potential cation channel member A1 (TRPA1), a non-selective cation channel predominantly expressed in sensory neurons that functions as an irritant sensor for noxious stimuli and endogenous ligands [1]. GDC-0334 is a member of the proline sulfonamide class of TRPA1 antagonists and was identified through a medicinal chemistry campaign at Genentech/Roche [2]. The compound exhibits potent inhibition of TRPA1 across multiple species including human (IC₅₀ = 1.7 nM), cynomolgus monkey (3.6 nM), mouse (2.7 nM), guinea pig (11.1 nM), and dog (102 nM) in calcium flux assays [2]. GDC-0334 displays good selectivity against related TRP channels including human TRPV1, TRPM8, and TRPC6 (all IC₅₀ > 10 μM) [2].

Why Generic TRPA1 Antagonists Cannot Simply Replace GDC-0334 in Preclinical and Translational Research


Despite the existence of multiple TRPA1 antagonists in the literature and commercial market, direct substitution with alternative compounds is scientifically unsound due to substantial differences in potency, species-specific activity profiles, oral bioavailability, and clinical validation status. GDC-0334 is one of only five TRPA1 antagonists to have entered clinical trials, with demonstrated target engagement and pharmacodynamic effects in human subjects via a validated dermal blood flow biomarker assay [1]. Notably, development of the other four clinical-stage TRPA1 antagonists (ODM-108, HX-100, CB-625, and GRC 17536) has been discontinued for reasons including complex pharmacokinetics [1]. GDC-0334's unique combination of sub-nanomolar to low-nanomolar potency across multiple preclinical species, established PK-PD relationship in humans, and availability of a high-resolution co-crystal structure (PDB: 6WJ5) provides a level of translational confidence that cannot be assumed for other TRPA1 antagonists lacking equivalent validation [2][3].

GDC-0334 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Potency Comparison: GDC-0334 vs. HC-030031 in Human TRPA1 Calcium Flux Assays

GDC-0334 exhibits approximately 3,600-fold higher potency than the widely used tool compound HC-030031 in human TRPA1 calcium flux assays. This substantial potency differential has significant implications for both in vitro and in vivo experimental design, as the micromolar concentrations required for HC-030031 activity may introduce off-target effects and solubility limitations [1][2].

TRPA1 calcium flux antagonist potency IC50

Potency Comparison: GDC-0334 vs. A-967079 in Human TRPA1 Inhibition

GDC-0334 demonstrates approximately 30- to 40-fold higher potency than A-967079 against human TRPA1. While A-967079 is a selective TRPA1 blocker with reported IC₅₀ values of 51-67 nM in human assays, GDC-0334 achieves single-digit nanomolar potency (IC₅₀ = 1.7 nM) [1][2]. This potency differential may translate to lower required doses and potentially improved target occupancy in vivo.

TRPA1 electrophysiology antagonist potency IC50

Clinical-Stage Validation: GDC-0334 vs. Discontinued TRPA1 Antagonists ODM-108 and GRC 17536

Among the five TRPA1 antagonists that have entered clinical trials (GDC-0334, ODM-108, HX-100, CB-625, and GRC 17536), development of four molecules has been discontinued, with ODM-108 specifically discontinued for 'complex pharmacokinetics' [1]. In contrast, GDC-0334 demonstrated linear pharmacokinetics in humans, a clear sigmoid-Emax PK-PD relationship using the AITC-induced dermal blood flow biomarker, and dose-proportional target engagement up to 600 mg [2][3].

TRPA1 clinical trial drug development pharmacokinetics target engagement

Cross-Species Potency Conservation: GDC-0334 Species Coverage vs. Tool Compound Limitations

GDC-0334 maintains potent TRPA1 inhibition across multiple preclinical species relevant to translational research, with IC₅₀ values of 1.7 nM (human), 3.6 nM (cynomolgus monkey), 2.7 nM (mouse), 11.1 nM (guinea pig), and 102 nM (dog) [1]. This broad species conservation contrasts with tool compounds like HC-030031, which failed to inhibit frog TRPA1 and showed variable activity across species, limiting cross-species translational utility [2].

TRPA1 species specificity translation preclinical models

Oral Bioavailability Profile: GDC-0334 Preclinical PK vs. Class Limitations

GDC-0334 achieves moderate oral bioavailability despite belonging to the proline sulfonamide class, which is characterized by poor aqueous solubility and typically low oral bioavailability [1]. In mice, GDC-0334 shows a half-life of 11.9 hours (i.v.) and oral bioavailability of 45.0%; in rats, half-life of 9.79 hours (i.v.) and oral bioavailability of 46.2% [2]. The compound's PK properties were achieved through deliberate optimization, including the addition of a highly fluorinated biaryl group to increase lipophilicity while maintaining sufficient potency [1].

TRPA1 oral bioavailability pharmacokinetics half-life

GDC-0334 Recommended Research Applications Based on Quantitative Differentiation Evidence


TRPA1 Target Validation in Asthma and Airway Inflammation Models Requiring Oral Bioavailability

GDC-0334 is optimally suited for preclinical asthma and airway inflammation studies where oral dosing is required. The compound demonstrated dose-dependent reduction of BALF eosinophils and neutrophils in OVA-challenged rats at oral doses of 1-10 mg/kg and suppressed cough in guinea pig models [1]. Its 45-46% oral bioavailability in rodents and extended half-life (9.8-11.9 hours) support once-daily oral dosing regimens [1][2]. Researchers should select GDC-0334 over less potent tool compounds like HC-030031 (IC₅₀ = 6.2 μM) when translational relevance and oral route of administration are critical experimental requirements [1].

Human Target Engagement and PK-PD Studies in Healthy Volunteer or Patient Cohorts

GDC-0334 is the only TRPA1 antagonist with publicly available, validated human PK-PD data demonstrating clear target engagement via the AITC-induced dermal blood flow (DBF) biomarker assay [1][2]. The compound exhibits linear pharmacokinetics in humans and a sigmoid-Emax relationship between plasma concentration and DBF inhibition, with near-complete inhibition at plasma concentrations >~250 ng/mL (4.92 nM free concentration) [1]. This established PK-PD framework makes GDC-0334 the preferred reference compound for clinical TRPA1 target engagement studies and for benchmarking novel TRPA1 antagonists in human pharmacology trials [2].

Cross-Species Translational Pharmacology Studies Spanning Rodent to Primate Models

GDC-0334's conserved potency across human (IC₅₀ = 1.7 nM), cynomolgus monkey (3.6 nM), mouse (2.7 nM), and guinea pig (11.1 nM) makes it uniquely valuable for multi-species translational pharmacology programs [1]. Unlike tool compounds that exhibit species-specific activity gaps (e.g., HC-030031's failure to inhibit frog TRPA1), GDC-0334 enables consistent target coverage across species commonly used in drug discovery [1]. This conservation supports reliable allometric scaling and dose predictions from rodent efficacy models to non-human primate safety studies and ultimately human dosing [1].

Structural Biology and Structure-Based Drug Design of TRPA1 Modulators

GDC-0334 is co-crystallized with human TRPA1 (PDB ID: 6WJ5), providing atomic-resolution structural information on the ligand binding mode [1]. The structure reveals that GDC-0334 binds to a closed state of TRPA1 and acts as a molecular wedge to restrict conformational changes associated with gating, with each S6 transmembrane helix contacted by two ligand molecules through distinct sets of interactions [1]. This structural information is invaluable for computational chemistry efforts, including molecular docking studies, pharmacophore modeling, and rational design of next-generation TRPA1 antagonists. Researchers seeking a structurally characterized TRPA1 antagonist for structure-based drug design should prioritize GDC-0334 over compounds lacking co-crystal structures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for GDC-0334

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.